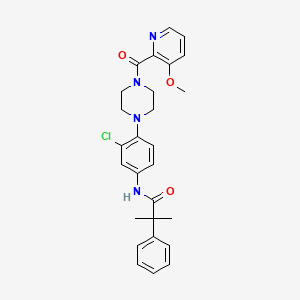![molecular formula C52H40N8O2 B14084169 Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline: is a complex organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous polymers composed of light elements such as carbon, hydrogen, nitrogen, and oxygen. The compound is notable for its unique structure, which includes porphyrin units and imine linkages, making it suitable for various applications in catalysis, sensing, and energy conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline typically involves a condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear terephthalaldehyde. This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkages to amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in catalysis and gas storage .
Biology: In biological research, the compound’s porphyrin units can be utilized for photodynamic therapy, where they generate reactive oxygen species upon light irradiation to kill cancer cells .
Medicine: The compound’s unique structure allows it to be used in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the development of sensors and optoelectronic devices due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline involves its ability to form stable complexes with metal ions. The porphyrin units provide coordination sites for metal ions, which can enhance the compound’s catalytic activity. Additionally, the imine linkages can participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: A precursor in the synthesis of the target compound.
Terephthalaldehyde: Another precursor used in the synthesis.
Covalent Organic Frameworks (COFs): Other COFs with similar structures and properties.
Uniqueness: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline is unique due to its combination of porphyrin units and imine linkages, which provide a high degree of structural stability and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C52H40N8O2 |
|---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8.C8H6O2/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;9-5-7-1-2-8(6-10)4-3-7/h1-24,49,52H,45-48H2;1-6H |
InChI Key |
YLRRFLGIQQINCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


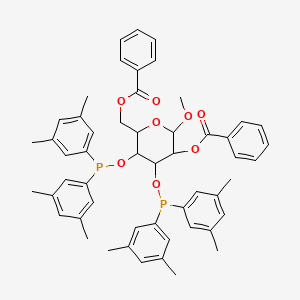
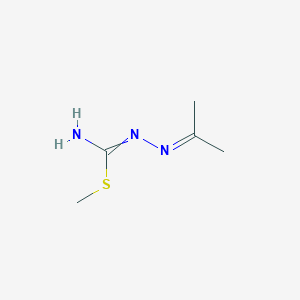
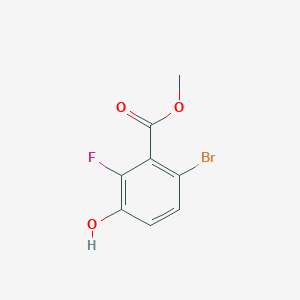
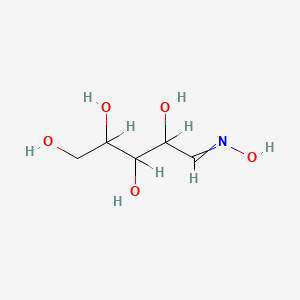
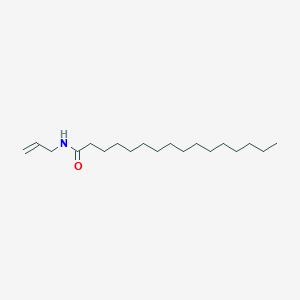

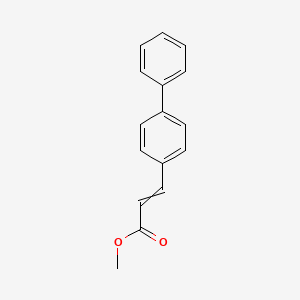
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
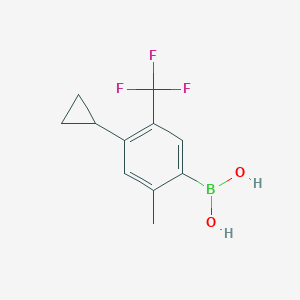
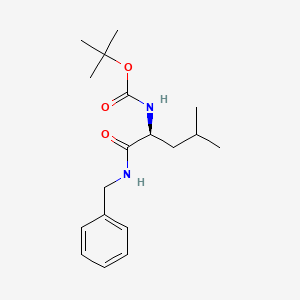
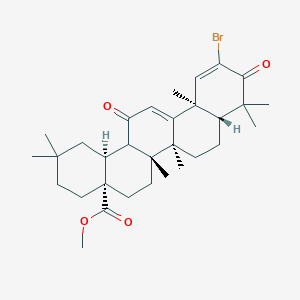
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
